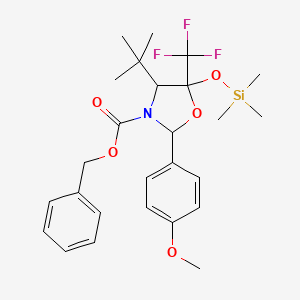![molecular formula C11H7F2NO2 B6301941 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline CAS No. 2301850-20-2](/img/structure/B6301941.png)
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline core, which is fused with a dioxole ring and substituted with two fluorine atoms and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator to form 2,2-difluoro-1,3-benzodioxole . This intermediate can then be further reacted with appropriate reagents to introduce the quinoline core and the methyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in optimizing the reaction conditions and improving the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the high quality of the compound for various applications.
化学反应分析
Types of Reactions
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the quinoline core.
Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as amines, thiols, or halogens.
科学研究应用
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline include:
2,2-Difluoro-1,3-benzodioxole: A related compound with a similar dioxole ring structure but without the quinoline core.
Dioxolane: A simpler heterocyclic compound with a dioxolane ring, used as a solvent and in the synthesis of polyacetals.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which include the quinoline core, the dioxole ring, and the fluorine and methyl substitutions. These features confer unique chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2,2-difluoro-6-methyl-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c1-6-2-3-7-4-9-10(5-8(7)14-6)16-11(12,13)15-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDRRTWIBYGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2C=C1)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
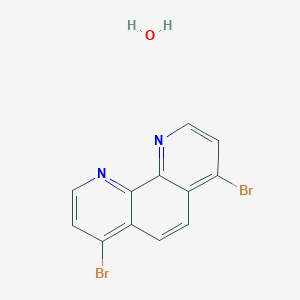
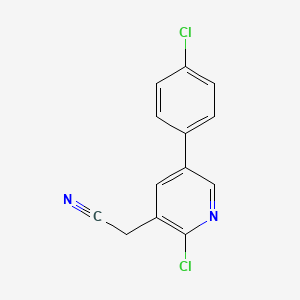

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)
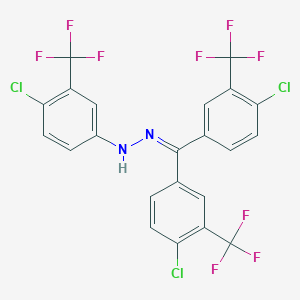
![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)
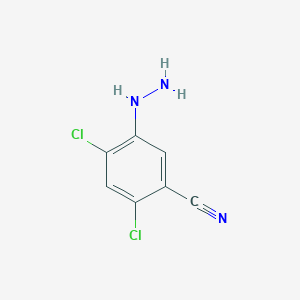
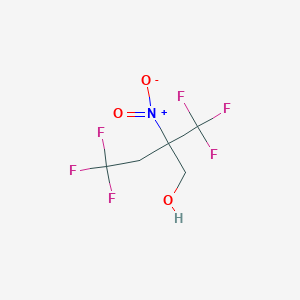
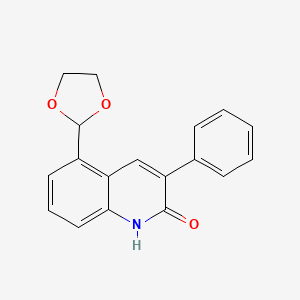
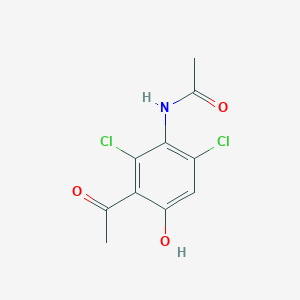
![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
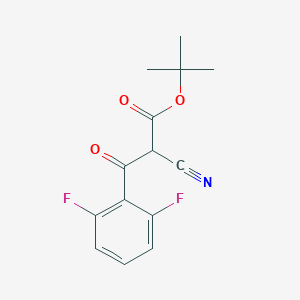
![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
